![molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyric acid and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are isobutyric acid and acetic acid.
Scientific Research Applications
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-2-methylpropionyl chloride: A closely related compound with similar reactivity and applications.
α-Acetoxyisobutyryl chloride: Another similar compound used in organic synthesis.
Uniqueness
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the acetoxy group into molecules makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C7H11ClO4 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
1-carbonochloridoyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3 |
InChI Key |
BALIJYGAQGNGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
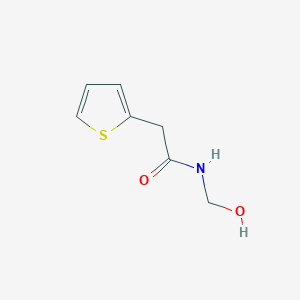
![1-(p-Fluorophenyl)-4-[(4-aminophenyl)methyl]piperazine](/img/structure/B8566663.png)
![(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol](/img/structure/B8566665.png)
![1-[(2-Chlorophenyl)amino]acetone](/img/structure/B8566670.png)
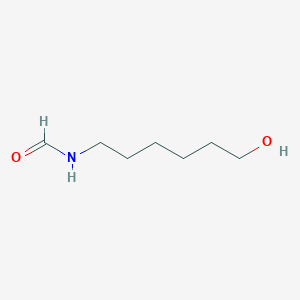


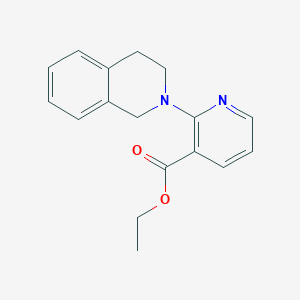



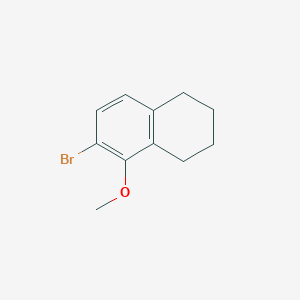
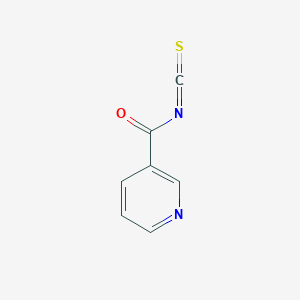
![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)
